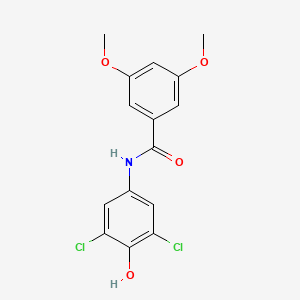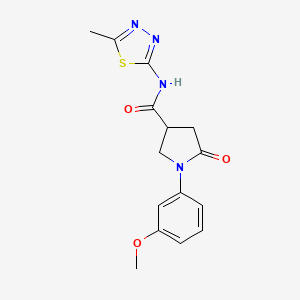![molecular formula C21H18N2O3 B4410541 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate, also known as APCPA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme adenylate cyclase, which plays a critical role in the production of cyclic AMP (cAMP) in cells.
Mécanisme D'action
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate exerts its inhibitory effects on adenylate cyclase by binding to the active site of the enzyme. This prevents the conversion of ATP to cAMP, which leads to a decrease in cAMP levels in cells. The reduction in cAMP levels can have a variety of downstream effects on cellular signaling pathways, depending on the specific cell type and physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific cell type and physiological context being studied. In general, this compound has been shown to modulate a variety of signaling pathways that are regulated by cAMP, including neurotransmitter release, insulin secretion, and immune cell function. This compound has also been shown to have anti-inflammatory effects in certain contexts, although the underlying mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate for lab experiments is its potency and specificity as an inhibitor of adenylate cyclase. This makes it a valuable tool for studying cAMP signaling pathways in cells. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and experimental design to avoid off-target effects.
Orientations Futures
There are many potential future directions for research on 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate and its role in cellular signaling pathways. One area of interest is the development of more potent and selective inhibitors of adenylate cyclase that could be used to further elucidate the role of cAMP in various physiological processes. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, this compound could be used in combination with other inhibitors or activators of cAMP signaling pathways to investigate the complex interactions between these pathways in cells.
Applications De Recherche Scientifique
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of adenylate cyclase, which makes it a valuable tool for studying cAMP signaling pathways in cells. This compound has also been used to investigate the role of cAMP in various physiological processes, including neurotransmitter release, insulin secretion, and immune cell function.
Propriétés
IUPAC Name |
[2-[(4-anilinophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-10-6-5-9-19(20)21(25)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGOHNUFJMAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4410462.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)
![1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)

![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)
